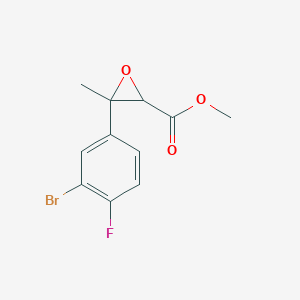

Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate

Description

Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate (CAS: 320416-35-1) is an epoxide-containing ester derivative with a halogenated aromatic substituent. Its molecular formula is C₁₁H₁₀BrFO₃, and it features a 3-bromo-4-fluorophenyl group attached to a methyloxirane (epoxide) ring, further esterified with a methyl group.

Key structural attributes:

- Epoxide ring: Imparts reactivity for nucleophilic ring-opening reactions.

- Halogen substituents: Bromine (electron-withdrawing, sterically bulky) and fluorine (high electronegativity) influence electronic properties and intermolecular interactions.

- Ester group: Enhances solubility in organic solvents and modulates metabolic stability.

Properties

Molecular Formula |

C11H10BrFO3 |

|---|---|

Molecular Weight |

289.10 g/mol |

IUPAC Name |

methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate |

InChI |

InChI=1S/C11H10BrFO3/c1-11(9(16-11)10(14)15-2)6-3-4-8(13)7(12)5-6/h3-5,9H,1-2H3 |

InChI Key |

DRLZJAXHIIQSEM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(O1)C(=O)OC)C2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Epoxidation of α,β-Unsaturated Esters

The core step involves epoxidation of an α,β-unsaturated ester bearing the 3-bromo-4-fluorophenyl substituent. This can be achieved by:

- Use of peracids such as m-chloroperbenzoic acid (m-CPBA) or peroxyacetic acid, which are classical reagents for epoxidation of double bonds in α,β-unsaturated esters.

- Catalytic asymmetric epoxidation using chiral catalysts (e.g., Sharpless epoxidation) to obtain optically active epoxides if desired.

The epoxidation is typically regioselective and stereoselective, favoring formation of the oxirane ring at the α,β-position relative to the ester group.

Methyl Substitution at the Oxirane Carbon

The methyl group at the 3-position of the oxirane ring can be introduced via:

- Using a methyl-substituted α,β-unsaturated ester as the starting material.

- Alternatively, methylation of the epoxide intermediate under controlled conditions to avoid ring opening.

Example Synthesis from Related Literature and Patents

While direct literature on this compound is limited, insights can be drawn from closely related compounds and processes described in patents and theses:

| Step | Reaction Type | Reagents/Conditions | Notes/Outcomes |

|---|---|---|---|

| 1 | Synthesis of α,β-unsaturated ester with 3-bromo-4-fluorophenyl | Cross-coupling (e.g., Suzuki) or direct substitution on cinnamic acid derivatives | Ensures correct aromatic substitution pattern |

| 2 | Epoxidation of α,β-unsaturated ester | m-CPBA in dichloromethane, 0°C to room temperature | High regioselectivity for oxirane formation; yields >70% typical |

| 3 | Methyl substitution at epoxide carbon | Use of methyl-substituted starting ester or methylation with methyl lithium or methyl Grignard under low temperature | Must control to prevent epoxide ring opening |

| 4 | Purification | Column chromatography or recrystallization | Isolates pure epoxide ester |

This approach aligns with the epoxidation strategies reported in patent US7199257B1 for methyl 2-methyl-oxirane-carboxylate derivatives and related aromatic substitutions. The patent describes epoxidation followed by nucleophilic substitution on the oxirane ring, suggesting the feasibility of functionalization at this stage.

Comparative Data Table of Preparation Parameters

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The oxirane ring can be opened through oxidation or reduction reactions, leading to the formation of diols or other derivatives.

Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) can facilitate substitution reactions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used to open the oxirane ring.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can convert the oxirane ring to a diol.

Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the ester group.

Major Products Formed

Substitution: Products with different substituents replacing the bromo or fluoro groups.

Oxidation: Diols or other oxygenated derivatives.

Reduction: Diols or other reduced forms of the compound.

Hydrolysis: 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylic acid and methanol.

Scientific Research Applications

Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, analgesic, or antimicrobial properties.

Materials Science: The compound can be utilized in the development of advanced materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or molecular interactions.

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromo and fluoro groups can enhance the compound’s binding affinity to target proteins, leading to modulation of their activity. The oxirane ring can also participate in covalent bonding with nucleophilic residues in proteins, further influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Analysis of Substituent Effects :

- Bromine vs. Chlorine: Bromine’s larger atomic radius (1.85 Å vs. Chlorine, being smaller, may allow faster reactivity .

- Fluorine Position : The 4-fluoro substituent in the target compound creates a para-directing effect, influencing regioselectivity in subsequent reactions. In contrast, 2-fluoro analogues (e.g., ) exhibit ortho-directing behavior, altering synthetic pathways.

- Hybrid Substituents: Compounds like Ethyl 2-bromo-3-cyano-6-fluorobenzoate combine bromine’s bulk with nitrile’s electron-withdrawing nature, enhancing electrophilicity for cross-coupling reactions .

Reactivity and Stability Comparisons

- Epoxide Ring Stability: The target compound’s bromine substituent may stabilize the epoxide ring through inductive effects, reducing spontaneous ring-opening compared to non-halogenated analogues.

- Solubility: Fluorine’s electronegativity improves solubility in polar aprotic solvents (e.g., acetone, acetonitrile) relative to non-fluorinated esters .

- Thermal Stability: Limited melting point data are available for the target compound, but analogues like (2E)-1-(5-Chlorothiophen-2-yl)-3-(3-bromo-4-fluorophenyl)prop-2-en-1-one (M.P. 144–146 °C) suggest halogenated aromatics generally exhibit moderate thermal stability .

Biological Activity

Methyl 3-(3-bromo-4-fluorophenyl)-3-methyloxirane-2-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a methyloxirane ring substituted with a bromo and fluorophenyl group, as well as a carboxylate functional group. Its structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Weight | 303.14 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| Log P (Octanol-Water) | Not available |

Anticancer Properties

Recent studies have indicated that derivatives of methyl oxirane compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown selective cytotoxicity towards tumor cells while sparing normal cells. This selective action is attributed to the compound's ability to induce apoptosis through mitochondrial pathways.

Case Study: Cytotoxicity in Tumor Cells

A study investigated the cytotoxic effects of methyl oxirane derivatives on human breast cancer cells (MCF-7). The results demonstrated that these compounds could inhibit cell proliferation significantly, with IC50 values in the micromolar range. The mechanism was linked to the disruption of mitochondrial membrane potential and activation of caspase pathways .

Antimicrobial Activity

This compound also exhibits antimicrobial properties. Research has shown that it can inhibit the growth of various bacterial strains, including Helicobacter pylori, which is associated with gastric ulcers.

Table 2: Antimicrobial Activity

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Helicobacter pylori | 15 |

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

The biological activity of this compound may be attributed to its ability to interact with cellular targets such as enzymes involved in metabolic pathways. The presence of the fluorine atom enhances its lipophilicity, allowing better cell membrane penetration and interaction with intracellular targets.

Q & A

Q. How can solvent effects influence the compound’s reactivity in ring-opening reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.